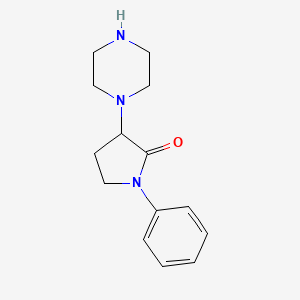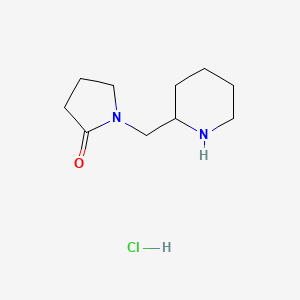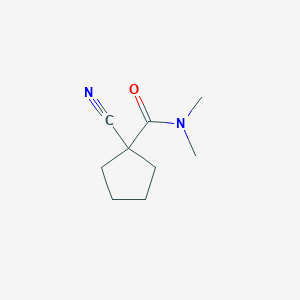
1-cyano-N,N-dimethylcyclopentane-1-carboxamide
Übersicht
Beschreibung
1-Cyano-N,N-dimethylcyclopentane-1-carboxamide is a chemical compound with the molecular formula C9H14N2O. It is a derivative of cyclopentane, featuring a cyano group (-CN) and a carboxamide group (-CONH-) attached to the cyclopentane ring. This compound is of interest in various scientific research applications due to its unique structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopentanone as the starting material.
Reaction Steps:
Formation of Enamine: Cyclopentanone is first converted to its enamine derivative using a secondary amine, such as dimethylamine, under acidic conditions.
Cyanation: The enamine is then subjected to a cyanation reaction, where a cyanide source, such as potassium cyanide, is used to introduce the cyano group.
Hydrolysis and Amide Formation: The resulting nitrile is hydrolyzed to form the carboxylic acid, which is then converted to the amide using an amine source, such as dimethylamine, under dehydration conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring efficient and cost-effective processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
1-cyano-N,N-dimethylcyclopentane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in a different functional group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or amide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclopentanecarboxylic acid
Reduction: 1-amino-N,N-dimethylcyclopentane-1-carboxamide
Substitution: Various substituted cyclopentanes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-cyano-N,N-dimethylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-cyano-N,N-dimethylcyclopentane-1-carboxamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-cyano-N,N-dimethylcyclopentane-1-carboxamide can be compared with other similar compounds, such as:
1-cyano-N-methylcyclopentane-1-carboxamide: Similar structure but with only one methyl group on the nitrogen atom.
1-cyano-N,N-diethylcyclopentane-1-carboxamide: Similar structure but with ethyl groups instead of methyl groups on the nitrogen atom.
1-cyano-N,N-dimethylcyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring instead of cyclopentane.
Eigenschaften
IUPAC Name |
1-cyano-N,N-dimethylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(2)8(12)9(7-10)5-3-4-6-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSJIKWFYMANGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


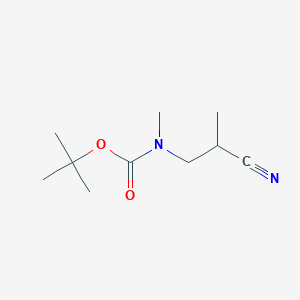
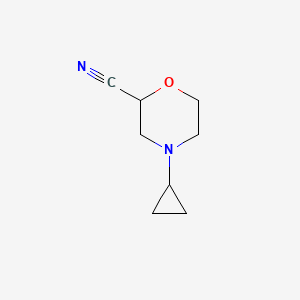
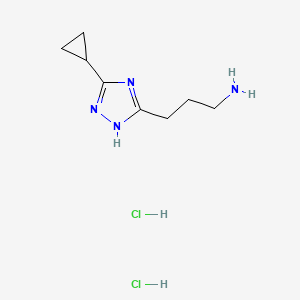
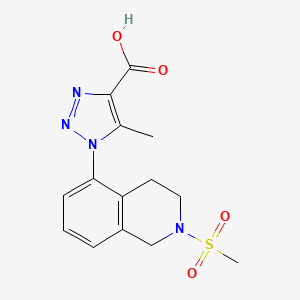
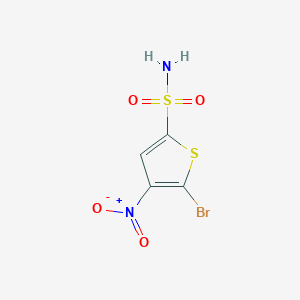
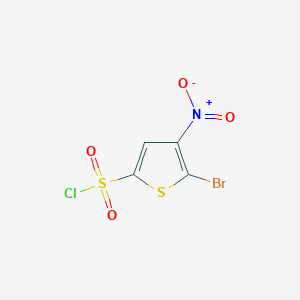
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1524991.png)
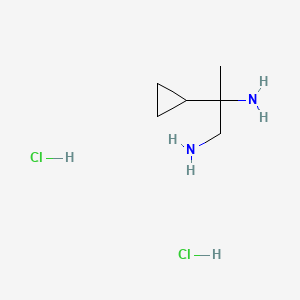
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid](/img/structure/B1524994.png)
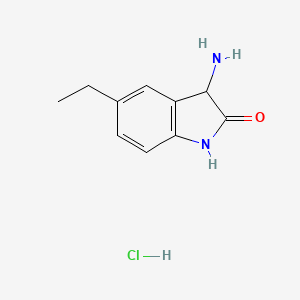
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1524999.png)
